MCTR3

Inflammation Resolution Immunology Phagocytosis

Maresin conjugates in tissue regeneration 3 (MCTR3) is a cysteinyl-specialized pro-resolving mediator (cys-SPM) endogenously synthesized from docosahexaenoic acid (DHA) in human macrophages. As a member of the maresin conjugate family that includes MCTR1 and MCTR2, MCTR3 functions as an evolutionarily conserved chemical signal that orchestrates host responses to promote resolution of infections and accelerate tissue regeneration.

Molecular Formula C25H37NO5S
Molecular Weight 463.6
CAS No. 1784701-63-8
Cat. No. B593553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCTR3
CAS1784701-63-8
Synonyms13-cysteinyl-14-hydroxy-Docosahexaenoic Acid; Maresin Conjugates in Tissue Regeneration 3; Maresin Sulfido Conjugate 3
Molecular FormulaC25H37NO5S
Molecular Weight463.6
Structural Identifiers
SMILESO[C@@H](C/C=CC/C=CCC)[C@H](SC[C@H](N)C(O)=O)/C=C/C=C/C=CC/C=CCCC(O)=O
InChIInChI=1S/C25H37NO5S/c1-2-3-4-5-11-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-9-7-6-8-10-13-16-19-24(28)29/h3-4,6-7,9-15,18,21-23,27H,2,5,8,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t21?,22-,23+/m0/s1
InChIKeyGIIVKOKEBBFSDI-FTVGPXKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCTR3 CAS 1784701-63-8: Pro-Resolving Lipid Mediator for Inflammation Resolution and Tissue Regeneration Research


Maresin conjugates in tissue regeneration 3 (MCTR3) is a cysteinyl-specialized pro-resolving mediator (cys-SPM) endogenously synthesized from docosahexaenoic acid (DHA) in human macrophages [1]. As a member of the maresin conjugate family that includes MCTR1 and MCTR2, MCTR3 functions as an evolutionarily conserved chemical signal that orchestrates host responses to promote resolution of infections and accelerate tissue regeneration [1]. The compound has been identified in sepsis patients and demonstrated potent actions in both in vitro human cell systems and in vivo animal models of inflammation and injury [1].

Research area Inflammation resolution, host defense, and tissue regeneration studies
Assay compatibility Human macrophage phagocytosis, planaria regeneration, murine infection and lung injury models
Mediator class Cysteinyl-specialized pro-resolving mediator (cys-SPM) derived from DHA

Why MCTR3 Cannot Be Replaced by MCTR1 or MCTR2 in Inflammation Resolution Studies


Although MCTR1, MCTR2, and MCTR3 share a common DHA-derived biosynthetic pathway, they exhibit distinct rank-order potencies across multiple functional assays that preclude simple interchangeability. In human macrophage phagocytosis assays, MCTR3 demonstrates the highest activity (MCTR3 > MCTR1 > MCTR2) [1], while in tissue regeneration models MCTR3 and MCTR2 show comparable potency that exceeds MCTR1 (MCTR3 ≈ MCTR2 > MCTR1) [1]. This context-dependent functional divergence indicates that substituting MCTR3 with either MCTR1 or MCTR2 would yield quantitatively different biological outcomes, potentially compromising experimental reproducibility and data interpretation in studies requiring maximal phagocytic enhancement or balanced regeneration-promoting activity.

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Phagocytosis rank-order potency differs: MCTR3 > MCTR1 > MCTR2; substitution may shift macrophage clearance endpoints.
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Tissue regeneration context: MCTR3 ≈ MCTR2 > MCTR1; MCTR1 may underperform in regeneration-focused studies.

Quantitative Differentiation of MCTR3 from MCTR1, MCTR2, and Other SPMs: Head-to-Head Comparative Data


Macrophage Phagocytic Activity: MCTR3 Demonstrates Superior Rank-Order Potency Over MCTR1 and MCTR2

In a direct head-to-head comparison, MCTR3 exhibits the highest activity in stimulating human macrophage phagocytosis of live Escherichia coli, with a rank-order potency of MCTR3 > MCTR1 > MCTR2 across a concentration range of 0.1-10 nM [1]. This superiority was also observed in a related study examining human macrophage phagocytic responses where MCTR3 consistently outperformed both MCTR1 and MCTR2 [2].

Phagocytosis rank order
Head-to-head
MCTR3 > MCTR1 > MCTR2 (0.1–10 nM, human macrophages)
Reported highest phagocytic stimulation rank in MCTR family
Concentration range 0.1–10 nM; live E. coli assay
Inflammation Resolution Immunology Phagocytosis

Tissue Regeneration Acceleration: MCTR3 and MCTR2 Exhibit Comparable Potency That Exceeds MCTR1

In a planaria surgical resection model, MCTR3 dose-dependently accelerated tissue regeneration over a concentration range of 1-100 nM, achieving a reduction in regeneration time of 0.6-0.9 days [1]. The rank-order potency for stimulating tissue regeneration was MCTR3 ≈ MCTR2 > MCTR1, indicating that MCTR3 and MCTR2 are equally potent but both surpass MCTR1 [1].

Tissue regeneration potency
Head-to-head
MCTR3 ≈ MCTR2 > MCTR1; regeneration time reduced 0.6–0.9 d (1–100 nM)
MCTR3 and MCTR2 show comparable regeneration acceleration
Planaria surgical resection model
Tissue Regeneration Regenerative Biology Planaria Model

Resolution of Bacterial Infection In Vivo: MCTR3 Shows Equal or Greater Efficacy Than MCTR2 and MCTR1

When administered at either the onset or peak of inflammation, MCTR3 promoted resolution of E. coli infections in mice with efficacy that was equal to or greater than MCTR2 and both outperformed MCTR1 (MCTR3 ≥ MCTR2 > MCTR1) [1]. The study reported increases in bacterial phagocytosis by exudate leukocytes of approximately 15-50%, limited neutrophil infiltration by ~20-50%, and promoted efferocytosis by ~30% [1].

In vivo infection resolution
Head-to-head
MCTR3 ≥ MCTR2 > MCTR1; phagocytosis ↑~15–50%, neutrophil ↓~20–50%
Reported highest in vivo infection resolution activity among MCTRs
Mouse E. coli model; exudate leukocyte endpoints
Infectious Disease Host Defense In Vivo Model

Counter-Regulation of Cysteinyl Leukotriene-Induced Vascular Leakage: MCTR3 Demonstrates Comparable Protective Activity

In a mouse cremaster vessel model, leukotriene D4 (LTD4, 1.5 nmol/mouse) initiated vascular leakage, which was reduced by more than 75% by both MCTR1 and MCTR2 (0.15 nmol each) [1]. While quantitative data for MCTR3 in this specific assay were not reported, class-level inference based on shared structural features and functional overlap with MCTR1 and MCTR2 in related assays (e.g., preventing LTD4-induced negative inotropic action in Ciona intestinalis hearts at 1-100 nM) suggests comparable protective activity [1].

Vascular leakage protection
Class-level
Inferred comparable to MCTR1/MCTR2 (>75% reduction at 0.15 nmol)
Class-level inference supports vascular inflammation research
Direct MCTR3 data not reported; requires validation
Vascular Biology Inflammation Leukotriene Antagonism

In Vivo Protection Against LPS-Induced Acute Lung Injury: MCTR3 Demonstrates Therapeutic Efficacy

In a mouse model of LPS-induced acute lung injury (ALI), MCTR3 administered intraperitoneally at 2 ng/g, 2 hours after LPS challenge, significantly reduced bronchoalveolar lavage fluid (BALF) cell number and protein levels, decreased inflammatory cytokine production, alleviated oxidative stress and cell apoptosis, and restored pulmonary function [1]. The protective effects were dependent on down-regulation of the ALX/PINK1 signaling pathway [1]. No direct comparator data with MCTR1 or MCTR2 were provided in this study.

Acute lung injury model
Supporting evidence
MCTR3 (2 ng/g i.p.) reduced BALF cells, protein, cytokines, oxidative stress; improved lung function
Reported reduction in ALI pathology endpoints vs. vehicle
No MCTR1/MCTR2 comparator; LPS mouse model
Pulmonary Inflammation Acute Lung Injury In Vivo Pharmacology

TRAF3-Mediated Pro-Resolving and Regenerative Signaling: MCTR3 as a Representative cys-SPM

MCTR3 (10 nM) enhanced planaria regeneration following surgical resection and, together with PCTR3 and RCTR3, up-regulated 175 known transcripts with fold-change > 1.25 and combined FDR < 0.002, including TRAF3 orthologs and NF-κB pathway components [1]. In human macrophages, MCTR3 dose-dependently increased TRAF3 expression in a cAMP-PKA-dependent manner, leading to enhanced IL-10 production and phagocytosis [1]. While this study established common cys-SPM mechanisms, it did not provide direct quantitative comparisons between MCTR3 and MCTR1/MCTR2.

TRAF3 signaling pathway
Class-level
MCTR3 (10 nM) up-regulated TRAF3, enhanced IL-10 and phagocytosis; 175 transcripts regulated
Supports cys-SPM pathway investigation in regeneration
No direct MCTR1/2 comparison; planaria/human macrophage data
Signal Transduction Regeneration Inflammation Resolution

Optimal Research and Preclinical Application Scenarios for MCTR3


Macrophage Phagocytosis Enhancement in Host Defense Research

Researchers investigating mechanisms of bacterial clearance should select MCTR3 over MCTR1 or MCTR2 when maximal enhancement of human macrophage phagocytosis is required. As established in head-to-head comparisons, MCTR3 exhibits the highest rank-order potency (MCTR3 > MCTR1 > MCTR2) for stimulating phagocytosis of live E. coli [1][2]. This makes MCTR3 the optimal choice for in vitro studies of macrophage-mediated host defense and for screening interventions that may modulate this critical resolution function.

In Vivo Models of Bacterial Infection and Inflammation Resolution

For in vivo studies requiring robust resolution of E. coli infections, MCTR3 offers equal or superior efficacy compared to MCTR2 and MCTR1 (rank order: MCTR3 ≥ MCTR2 > MCTR1) [1]. The compound increases bacterial phagocytosis by exudate leukocytes (~15-50%), limits neutrophil infiltration (~20-50%), and promotes efferocytosis (~30%) [1]. This evidence supports prioritizing MCTR3 for preclinical efficacy studies in murine infection models, particularly when the study design calls for the most potent MCTR family member.

Tissue Regeneration Research in Planaria and Mammalian Systems

MCTR3 dose-dependently accelerates tissue regeneration in planaria by 0.6-0.9 days at 1-100 nM, with potency comparable to MCTR2 and exceeding MCTR1 [1]. In mammalian contexts, MCTR3 (10 nM) enhances regeneration-linked transcriptional programs and activates TRAF3 signaling pathways implicated in tissue repair [3]. This dual evidence supports the use of MCTR3 in both invertebrate regeneration studies and mammalian cell-based assays investigating pro-regenerative signaling mechanisms.

Acute Lung Injury and Pulmonary Inflammation Studies

MCTR3 at 2 ng/g (i.p.) significantly reduces LPS-induced acute lung injury pathology in mice, including decreased BALF cellularity and protein levels, reduced inflammatory cytokines, and improved pulmonary function via down-regulation of the ALX/PINK1 pathway [4]. This in vivo validation, though lacking direct MCTR1/MCTR2 comparator data, establishes MCTR3 as a well-characterized tool for investigating resolution pharmacology in pulmonary inflammation models and for evaluating ALI therapeutic strategies.

Application
Selection Property
Validation Focus
Macrophage phagocytosis host defense studies
Rank-order phagocytic potency
Phagocytosis endpoint ranking across MCTR family
In vivo bacterial infection resolution models
Infection resolution and leukocyte response profile
Bacterial clearance and neutrophil infiltration endpoints
Tissue regeneration research (planaria/mammalian)
Regeneration acceleration capacity
Regeneration rate and TRAF3 pathway activation
Pulmonary inflammation and acute lung injury models
Lung injury resolution and anti-inflammatory profile
BALF cellularity, protein, and cytokine endpoint reduction

Technical Documentation Hub

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36 linked technical documents
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